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Compound of Interest

Compound Name: TAN-1057C

Cat. No.: B1254390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of

TAN-1057C, a potent antibiotic with significant activity against methicillin-resistant

Staphylococcus aureus (MRSA). The synthesis is based on the convergent total synthesis of

TAN-1057A-D developed by Yuan and Williams. This protocol focuses specifically on the

synthesis of the C diastereomer.

I. Overview of the Synthetic Strategy
The total synthesis of TAN-1057C is achieved through a convergent approach, which involves

the preparation of two key fragments: a protected β-amino acid derivative and a unique cyclic

amidinourea moiety. These fragments are then coupled, followed by a final deprotection step to

yield the target compound. The stereochemistry of TAN-1057C is established through the use

of stereochemically defined starting materials.

II. Experimental Protocols
The following protocols detail the key steps in the synthesis of TAN-1057C.

Protocol 1: Synthesis of the Protected β-Homoarginine
Equivalent
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This protocol describes the preparation of the protected β-amino acid side chain, a crucial

building block for the synthesis. The synthesis commences from a commercially available and

enantiomerically pure starting material.

Materials:

(S)-N-α-Boc-N-δ,N-ω-bis(Cbz)-arginine

Activating agent (e.g., HATU)

Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

Appropriate solvents (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

Reagents for the homologation of the amino acid

Procedure:

Activation: Dissolve (S)-N-α-Boc-N-δ,N-ω-bis(Cbz)-arginine in anhydrous DCM. Add HATU

(1.1 eq) and DIPEA (2.0 eq) and stir the mixture at room temperature for 30 minutes.

Homologation: The activated arginine derivative is then subjected to a homologation

sequence, such as an Arndt-Eistert homologation, to extend the carbon chain by one

methylene unit, yielding the corresponding β-amino acid. This multi-step process typically

involves conversion to the diazoketone followed by a Wolff rearrangement.

Purification: The resulting protected β-homoarginine derivative is purified by flash column

chromatography on silica gel using a gradient of methanol in dichloromethane.

Protocol 2: Synthesis of the Cyclic Amidinourea
Heterocycle
This protocol outlines the construction of the characteristic cyclic amidinourea core of TAN-
1057C.

Materials:
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Appropriately protected (S)- or (R)-2,3-diaminopropionic acid derivative (to achieve the

desired stereochemistry for TAN-1057C)

Reagents for the formation of the cyclic amidinourea, such as a protected S-

methylisothiourea derivative.

Solvents (e.g., DMF)

Base (e.g., DIPEA)

Procedure:

Condensation: The protected 2,3-diaminopropionic acid derivative is reacted with the S-

methylisothiourea reagent in DMF in the presence of DIPEA. The reaction mixture is heated

to facilitate the cyclization.

Work-up and Purification: After the reaction is complete, the solvent is removed under

reduced pressure. The residue is taken up in an appropriate solvent and washed with brine.

The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude

product is purified by flash column chromatography.

Protocol 3: Coupling and Deprotection to Yield TAN-
1057C
This final protocol describes the coupling of the two key fragments and the subsequent removal

of protecting groups to afford TAN-1057C.

Materials:

Protected β-homoarginine equivalent (from Protocol 1)

Cyclic amidinourea heterocycle (from Protocol 2)

Coupling agent (e.g., HATU)

Base (e.g., DIPEA)

Solvents (e.g., DMF)
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Reagents for deprotection (e.g., Trifluoroacetic acid - TFA for Boc groups, H₂/Pd-C for Cbz

groups)

Procedure:

Coupling Reaction: The protected β-homoarginine equivalent and the cyclic amidinourea

heterocycle are dissolved in anhydrous DMF. HATU and DIPEA are added, and the reaction

is stirred at room temperature until completion (monitored by TLC or LC-MS).

Work-up: The reaction mixture is diluted with ethyl acetate and washed sequentially with

saturated aqueous sodium bicarbonate and brine. The organic layer is dried and

concentrated.

Deprotection: The fully protected intermediate is dissolved in a suitable solvent, and the

protecting groups are removed under appropriate conditions. For example, Boc groups are

typically removed with TFA in DCM, and Cbz groups are removed by catalytic hydrogenation.

Purification of TAN-1057C: The final compound is purified by reverse-phase high-

performance liquid chromatography (RP-HPLC) to yield TAN-1057C as a salt (e.g.,

trifluoroacetate).

III. Quantitative Data
The following table summarizes typical yields and characterization data for the key steps in the

synthesis of TAN-1057 diastereomers, as reported in the literature. Data specific to TAN-1057C
should be collected and recorded during the synthesis.
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Step Compound Typical Yield (%) Analytical Data

Synthesis of Protected

β-Homoarginine

Protected β-

Homoarginine

Derivative

60-70
¹H NMR, ¹³C NMR,

HRMS

Synthesis of Cyclic

Amidinourea

Cyclic Amidinourea

Heterocycle
50-65

¹H NMR, ¹³C NMR,

HRMS

Coupling and

Deprotection
TAN-1057C 40-50 (over 2 steps)

¹H NMR, ¹³C NMR,

HRMS, RP-HPLC

(retention time and

purity)
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Caption: Convergent synthetic route to TAN-1057C.

Experimental Workflow for a Typical Coupling Reaction
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Caption: Workflow for the coupling of key synthetic fragments.
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[https://www.benchchem.com/product/b1254390#laboratory-synthesis-of-tan-1057c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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